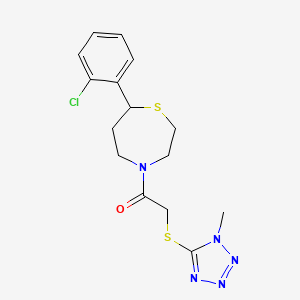
1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is a useful research compound. Its molecular formula is C15H18ClN5OS2 and its molecular weight is 383.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone , identified by its CAS number 1796961-91-5, is a thiazepan derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H22ClN3OS, with a molecular weight of approximately 363.9 g/mol. The structure includes a thiazepan ring substituted with a 2-chlorophenyl group and a tetrazole moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H22ClN3OS |
| Molecular Weight | 363.9 g/mol |
| CAS Number | 1796961-91-5 |
| Melting Point | Not available |
| Boiling Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Nicotinic Acetylcholine Receptors (nAChRs) : The compound acts as an α7 nAChR modulator , which is significant in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease dementia. Modulation of these receptors can enhance cognitive function and neuroprotection.
- Antimicrobial Activity : Preliminary studies indicate that similar thiazepan derivatives exhibit antibacterial and antifungal properties. Although specific data on this compound's antimicrobial efficacy is limited, compounds with similar structures have shown promising results against various pathogens .
In Vitro Studies
Recent research has highlighted the cytotoxic effects of related compounds on cancer cell lines. For instance, derivatives of thiazepan have been tested against human malignant cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). These studies demonstrated significant cytotoxicity, suggesting that the compound may also possess anticancer properties .
| Cell Line | Compound Tested | Cytotoxicity (%) | Reference |
|---|---|---|---|
| MCF-7 | Thiazepan Derivative | 75% | |
| Bel-7402 | Thiazepan Derivative | 70% |
Case Studies
- Neurological Disorders : A study indicated that compounds similar to this compound showed potential in improving cognitive deficits in animal models of Alzheimer's disease. The modulation of α7 nAChRs was linked to enhanced memory and learning capabilities.
- Antimicrobial Efficacy : In a comparative study, thiazepan derivatives were evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. Results showed that these compounds exhibited comparable or superior activity to standard antibiotics .
Propiedades
IUPAC Name |
1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5OS2/c1-20-15(17-18-19-20)24-10-14(22)21-7-6-13(23-9-8-21)11-4-2-3-5-12(11)16/h2-5,13H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFHPAJDMPLONZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCC(SCC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













